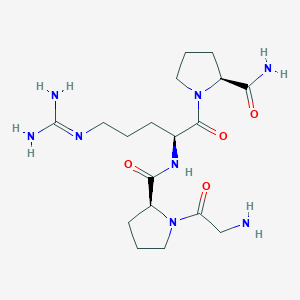

H-Gly-Pro-Arg-Pro-NH2

描述

“H-Gly-Pro-Arg-Pro-NH2” is a peptide that mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein . It suppresses the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin .

Synthesis Analysis

The peptide “this compound” can be synthesized using stepwise solid-phase synthesis . In one study, peptide analogs of the N-terminal portion of the fibrin alpha-chain were prepared and their inhibitory effects on fibrinogen/thrombin clotting were examined .

Molecular Structure Analysis

The molecular formula of “this compound” is C18H32N8O4 . The exact mass is 424.25465153 g/mol . The peptide has 5 hydrogen bond donors and 6 hydrogen bond acceptors .

Chemical Reactions Analysis

The peptide “this compound” is known to suppress the early steps of fibrin polymerization . The amide derivative of this peptide prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of EGTA (ethylene glycol-bis (β-aminoethyl ether)- N, N, N ′, N ′-tetraacetic acid) .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 424.5 g/mol . The peptide has a XLogP3-AA value of -3.1, indicating its hydrophilic nature . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors .

科学研究应用

纤维蛋白原/凝血酶凝固的抑制

H-Gly-Pro-Arg-Pro-NH2,也称为GPRP酰胺,已被发现对纤维蛋白原/凝血酶凝固具有显著的抑制作用。 GPRP酰胺的抑制作用是GPRP的3.52倍 . 这使其成为血液凝固和凝血障碍相关研究中的一种宝贵工具 .

预防纤维蛋白凝块形成

GPRP酰胺已被用于研究中,以阻断纤维蛋白聚合并在α-凝血酶存在的情况下预防纤维蛋白凝块形成 . 这种应用在与血栓形成和止血相关的研究中尤为重要 .

抑制纤维蛋白聚合

该肽抑制了纤维蛋白聚合的早期步骤 . 此特性在涉及研究纤维蛋白在血液凝固和伤口愈合中的作用的研究中很有用 .

保护纤维蛋白原和片段D免受降解

该肽的酰胺衍生物即使在存在EGTA(乙二醇双(β-氨基乙醚)-N,N,N',N'-四乙酸)的情况下,也能防止纤溶酶降解纤维蛋白原和片段D . 这种特性有利于与纤溶作用和纤溶酶原激活相关的研究 .

在凝血酶抑制测定中的应用

GPRP酰胺已被用作流体相和结合凝血酶抑制测定中缓冲液的成分,以确定凝血酶的活性 . 这种应用在研究凝血中凝血酶的作用及其作为治疗靶点的潜力方面很重要

作用机制

Target of Action

H-Gly-Pro-Arg-Pro-NH2 is a peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein . The primary target of this compound is the fibrin protein , which plays a crucial role in the blood clotting process .

Mode of Action

The compound interacts with its target, the fibrin protein, by mimicking the N-terminal Gly-Pro-Arg region in the alpha chain of the protein . This interaction results in the prevention of fibrin polymerization , which is a critical step in the formation of blood clots.

Biochemical Pathways

The key biochemical pathway affected by this compound is the coagulation cascade , specifically the conversion of fibrinogen to fibrin. By preventing fibrin polymerization, the compound disrupts the formation of the fibrin mesh that stabilizes blood clots .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of fibrin polymerization . On a cellular level, this results in a reduced ability for blood to clot, potentially preventing the formation of harmful blood clots.

安全和危害

When handling “H-Gly-Pro-Arg-Pro-NH2”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCTZYGEMPQRCV-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434398 | |

| Record name | Gly-Pro-Arg-Pro amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126047-75-4 | |

| Record name | Gly-Pro-Arg-Pro amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

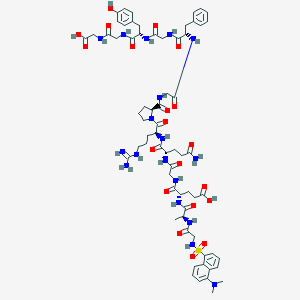

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)